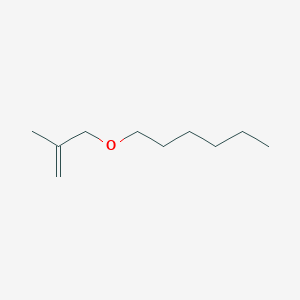

1-(2-Methyl-allyloxy)-hexane

Description

General Context of Allyl Ether Chemistry in Organic Synthesis

Allyl ethers are a significant class of organic compounds characterized by an ether linkage to an allyl group. fiveable.me They are widely utilized in organic synthesis, most notably as protecting groups for hydroxyl functionalities. fiveable.me The allyl group's stability under a variety of reaction conditions, including basic and neutral environments, makes it an effective shield for alcohols during multi-step synthetic sequences. fiveable.meorganic-chemistry.org This stability allows for chemical modifications on other parts of a molecule without affecting the protected hydroxyl group. fiveable.me

The formation of allyl ethers is typically achieved through the Williamson ether synthesis, where an alcohol reacts with an allyl halide. fiveable.me A key advantage of using the allyl group as a protecting shield is its facile removal under specific, often mild, conditions. fiveable.me Deprotection can be accomplished through methods like isomerization to a more labile enol ether, followed by acidic hydrolysis, or through transition metal-catalyzed cleavage. fiveable.meorganic-chemistry.org Beyond their role as protecting groups, the unique structure of allyl ethers allows them to participate in important synthetic transformations such as sigmatropic rearrangements. fiveable.me

Significance of 2-Methylallyl Ethers in Contemporary Synthetic Methodologies

Within the family of allylic ethers, 2-methylallyl ethers, also known as methallyl ethers, have emerged as valuable tools in modern organic synthesis. The introduction of a methyl group on the C2 position of the allyl moiety subtly alters the ether's reactivity, offering distinct advantages over the parent allyl ethers.

One of the primary distinctions lies in their relative stability and reactivity in isomerization reactions. For instance, in carbohydrate chemistry, the 2-methylallyl group has been shown to isomerize at a slightly lower rate than the allyl group when using a tristriphenylphosphinerhodium(I) chloride catalyst. This differential reactivity can be exploited for selective deprotection in complex molecules containing multiple types of allylic ethers. Furthermore, 2-methylallyl ethers can undergo isomerization to 2-methylpropenyl ethers, which are readily hydrolyzed to release the free alcohol. libretexts.org This property is useful in various deprotection strategies under neutral conditions. libretexts.org The presence of the methyl group also influences the outcomes of rearrangement reactions, providing a pathway to unique structural motifs.

Chemical and Physical Properties of 1-(2-Methyl-allyloxy)-hexane

| Property | Value | Source |

| Molecular Formula | C10H20O | nih.gov |

| Molecular Weight | 156.27 g/mol | Calculated |

| IUPAC Name | 1-((2-methylallyl)oxy)hexane | N/A |

| Appearance | Colorless liquid | Inferred |

| Odor | Metallic, green notes | thegoodscentscompany.com |

Synthesis and Reactions of this compound

Synthesis of this compound

A documented synthesis of this compound involves the reaction of 1-hexanol (B41254) with 3-chloro-2-methylpropene (B57409) in the presence of a strong base and a phase-transfer catalyst.

In a specific example, 1-hexanol is treated with a 50% aqueous solution of sodium hydroxide (B78521) and a catalytic amount of tetrabutylammonium (B224687) hydroxide, which serves as the phase-transfer catalyst. The reaction mixture is heated, and 3-chloro-2-methylpropene is added over a period of time. After aging the reaction, an aqueous workup followed by purification by distillation yields this compound. A reported yield for this procedure is 72%.

Reaction Scheme:

The structure of the synthesized this compound can be confirmed by spectroscopic methods, such as ¹H NMR spectroscopy. The proton NMR spectrum in CDCl₃ shows characteristic signals for the 2-methylallyl group, including two singlets for the terminal vinyl protons around δ 4.87 and 4.95 ppm, a singlet for the methyl group at approximately δ 1.73 ppm, and a singlet for the methylene (B1212753) protons adjacent to the ether oxygen at about δ 3.86 ppm. The hexyl chain protons also show their expected signals.

Detailed Research Findings: Hydroformylation

A significant synthetic application of this compound is its use as a substrate in hydroformylation reactions. Hydroformylation, also known as the oxo process, is a crucial industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. nih.gov

In a reported study, this compound undergoes hydroformylation in the presence of Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), carbon monoxide, and hydrogen gas. The reaction is carried out in an autoclave under pressure and at an elevated temperature (e.g., 300 psig and 110°C). This process converts the terminal alkene of the 2-methylallyl group into an aldehyde, yielding 3-methyl-4-hexyloxy-butyraldehyde with a reported yield of 64%. This aldehyde product is noted for its potential use in fragrance compositions, possessing dusty, metallic, and aldehydic notes.

Reaction Scheme:

This transformation highlights the utility of the 2-methylallyl ether functionality as a handle for introducing further chemical complexity into a molecule.

Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1-(2-methylprop-2-enoxy)hexane |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-8-11-9-10(2)3/h2,4-9H2,1,3H3 |

InChI Key |

ZNFGHVDQZWPWQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCC(=C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The primary methods for structural confirmation of 1-(2-Methyl-allyloxy)-hexane are ¹H and ¹³C NMR spectroscopy. Analysis of chemical shifts, signal integrations, and spin-spin coupling patterns provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the hexyl group and the 2-methylallyl group. The predicted chemical shifts and multiplicities are based on established substituent effects and coupling interactions.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1' (CH₂) | 3.87 | Singlet | 2H |

| H-3' (C=CH₂) | 4.93 | Singlet | 1H |

| H-3'' (C=CH₂) | 4.85 | Singlet | 1H |

| 2'-CH₃ | 1.74 | Singlet | 3H |

| H-1 (O-CH₂) | 3.41 | Triplet | 2H |

| H-2 (CH₂) | 1.58 | Multiplet | 2H |

| H-3, H-4, H-5 (CH₂) | 1.30 | Multiplet | 6H |

| H-6 (CH₃) | 0.90 | Triplet | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show ten distinct signals, corresponding to each carbon atom in the molecule.

Interactive Data Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C-1' (O-CH₂) | 75.1 |

| C-2' (C=C) | 142.3 |

| C-3' (C=CH₂) | 111.8 |

| 2'-CH₃ | 19.5 |

| C-1 (O-CH₂) | 71.4 |

| C-2 (CH₂) | 29.8 |

| C-3 (CH₂) | 26.2 |

| C-4 (CH₂) | 31.8 |

| C-5 (CH₂) | 22.7 |

| C-6 (CH₃) | 14.1 |

²H and ³¹P NMR Spectroscopy: Standard analysis of this compound would not involve ²H (deuterium) or ³¹P (phosphorus) NMR, as these nuclei are not naturally present in its structure. These techniques would only become relevant if the molecule were isotopically labeled with deuterium (B1214612) for mechanistic studies or derivatized with a phosphorus-containing reagent.

NMR spectroscopy is a critical tool for elucidating reaction mechanisms. Deuterium labeling, in particular, allows chemists to track the fate of specific atoms throughout a chemical transformation. For instance, if this compound were subjected to a Claisen rearrangement, selectively replacing the protons on C-1' with deuterium (D) would allow for the unambiguous determination of the reaction pathway. By acquiring the ¹H and ²H NMR spectra of the product, the new location of the deuterium atoms would confirm the concerted, pericyclic nature of the rearrangement. The absence of a proton signal at the expected position in the ¹H NMR spectrum, coupled with the appearance of a deuterium signal in the ²H NMR spectrum, provides definitive evidence of the bond-forming and bond-breaking events.

The single bonds within the this compound structure allow for considerable conformational flexibility, particularly around the C-O-C ether linkage and within the hexyl chain. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the dominant solution-state conformation. By measuring through-space interactions between protons, it is possible to identify which groups are, on average, in close spatial proximity. For example, an NOE correlation between the protons on C-1' of the allyl group and protons on C-1 and C-2 of the hexyl chain would provide insight into the preferred geometry around the ether oxygen, revealing whether the chains tend to be extended or folded.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound like this compound. The precise mass measurement distinguishes the compound from other molecules that may have the same nominal mass but different elemental formulas.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₂₀O | 156.15142 |

| [M+H]⁺ | C₁₀H₂₁O⁺ | 157.15923 |

| [M+Na]⁺ | C₁₀H₂₀ONa⁺ | 179.14117 |

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing the purity of a this compound sample and for identifying components in a reaction mixture. The sample is first vaporized and separated on a GC column based on volatility and interaction with the column's stationary phase, resulting in a characteristic retention time.

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, or fragmentation pattern, serves as a molecular fingerprint. For this compound, characteristic fragmentation would involve cleavage of the C-O bonds and fragmentation of the alkyl chain.

Interactive Data Table: Plausible Key Fragment Ions in the EI-MS of this compound

| Fragment Ion (m/z) | Identity | Plausible Origin |

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 101 | [C₆H₁₃O]⁺ | Loss of C₄H₇ radical |

| 85 | [C₆H₁₃]⁺ | Cleavage of C-O bond, loss of C₄H₇O radical |

| 57 | [C₄H₉]⁺ | Fragmentation of the hexyl chain (butyl cation) |

| 55 | [C₄H₇]⁺ | 2-methylallyl cation from cleavage of C-O bond |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar and thermally labile molecules, allowing for the determination of molecular weight and structural information with minimal fragmentation. mdpi.comwikipedia.org For this compound, ESI-MS analysis in positive ion mode would typically yield a prominent pseudomolecular ion, most commonly the protonated molecule [M+H]⁺. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the purity of the solvent system.

Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the parent ion and elicit structural details. The fragmentation of the protonated this compound molecule is expected to proceed through pathways common for ether compounds. nih.gov The ether linkage represents a chemically labile site susceptible to cleavage.

Key fragmentation pathways would likely involve the neutral loss of the hexyl group as hexene or the 2-methylallyl group as isobutylene. Cleavage of the C-O bonds is a primary fragmentation route for ethers. mdpi.com The fragmentation patterns are influenced by the stability of the resulting carbocations and neutral molecules. For instance, cleavage of the bond between the oxygen and the hexyl group could lead to the formation of a stable oxonium ion or a hexyl carbocation. Similarly, cleavage at the allylic position is common due to the resonance stabilization of the resulting allylic cation. youtube.com

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 157.28 | Protonated molecule |

| [M+Na]⁺ | 179.26 | Sodium adduct |

| Fragment Ion | Varies | Resulting from cleavage of C-O bonds and rearrangements |

Note: The exact m/z values and the relative intensities of fragment ions would be determined experimentally.

Chromatographic Separation and Purity Assessment

Column Chromatography (Silica Gel, Flash Chromatography) for Purification

Column chromatography, particularly flash chromatography, is a standard and effective method for the purification of synthetic compounds like this compound. uct.ac.zacolumn-chromatography.comsorbtech.com This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. researchgate.netsemanticscholar.org For an ether of moderate polarity like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is highly suitable. nih.gov

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. uct.ac.za This is typically determined by preliminary analysis using thin-layer chromatography (TLC). magritek.com A common solvent system for separating ethers is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or diethyl ether. uct.ac.za The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

For the purification of this compound, a gradient elution starting with a low percentage of ethyl acetate in hexane would be effective. Less polar impurities would elute first, followed by the desired product. The fractions collected from the column are typically analyzed by TLC to identify and combine those containing the pure compound. orgsyn.org

Table 2: Typical Parameters for Flash Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) nih.gov |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%) |

| Sample Loading | Dry loading onto silica gel or direct liquid loading nih.govorgsyn.org |

| Elution Monitoring | Thin-Layer Chromatography (TLC) or UV detection (if applicable) |

Gas-Liquid Chromatography (GLC) for Product Purity and Isomer Ratios

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a powerful analytical technique for assessing the purity of volatile compounds and for separating isomers. nih.govuta.edu In the context of this compound, GLC can be used to determine the percentage purity of the synthesized product and to resolve it from potential isomers, such as those arising from rearrangement or impurities in the starting materials. scielo.brresearchgate.net

The separation in GLC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within the column. The choice of stationary phase is crucial for resolving isomers, which often have very similar boiling points. researchgate.net Stationary phases with different polarities can be employed to exploit subtle differences in the intermolecular interactions between the isomers and the stationary phase. nih.gov

For the analysis of ethers, various capillary columns with stationary phases of different polarities, such as non-polar polydimethylsiloxane (B3030410) or more polar polyethylene (B3416737) glycol phases, can be utilized. The retention time of this compound will depend on its volatility and its interaction with the specific stationary phase used. By comparing the retention time with that of a known standard, the compound can be identified. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ether linkage and the carbon-carbon double bond of the methallyl group. libretexts.org

The most indicative absorption for the ether functionality is the C-O-C stretching vibration, which typically appears as a strong band in the fingerprint region of the spectrum, generally between 1050 and 1150 cm⁻¹. pressbooks.pub

The 2-methylallyl group will give rise to several characteristic peaks. The stretching vibration of the C=C double bond is expected to produce a medium intensity band in the region of 1640-1680 cm⁻¹. libretexts.org Additionally, the C-H stretching vibrations of the sp² hybridized carbons of the double bond would appear at wavenumbers just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). The C-H bonds of the methyl and hexyl alkyl groups will show strong absorptions due to stretching vibrations in the 2850-2960 cm⁻¹ region. docbrown.info

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3020-3100 | =C-H (alkene) | Stretch | Medium |

| 2850-2960 | C-H (alkane) | Stretch | Strong |

| 1640-1680 | C=C (alkene) | Stretch | Medium |

| 1050-1150 | C-O-C (ether) | Stretch | Strong |

These characteristic peaks, when observed together in an IR spectrum, provide strong evidence for the structure of this compound.

Computational and Mechanistic Investigations of Ether Chemistry

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions at the molecular level. These methods allow for the exploration of reaction mechanisms, the characterization of transition states, and the determination of energetic profiles for various transformation pathways.

Elucidation of Reaction Mechanisms and Transition States

For a compound like 1-(2-Methyl-allyloxy)-hexane, which possesses an allylic ether moiety, a key potential reaction is the Claisen rearrangement. DFT calculations can be instrumental in elucidating the mechanism of this researchgate.netresearchgate.net-sigmatropic rearrangement. Theoretical studies on similar allyl ethers have shown that this reaction typically proceeds through a concerted, pericyclic transition state. rsc.org The chair-like conformation of this transition state is often favored, and DFT can precisely map the bond-breaking and bond-forming processes.

Computational models, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), can be used to locate the transition state structure for the rearrangement of this compound to the corresponding γ,δ-unsaturated aldehyde or ketone. rsc.org The geometry of this transition state, including critical bond lengths and angles, provides a detailed picture of the atomic reorganization during the reaction. Furthermore, DFT can help analyze the electronic structure of the transition state, revealing the extent of bond formation and cleavage at this critical point on the reaction coordinate. rsc.org

Beyond rearrangements, DFT is also employed to study other potential reactions of ethers, such as acid-catalyzed cleavage. libretexts.org In the case of this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack. DFT calculations can determine the preferred site of attack and the nature of the transition state (e.g., SN1 or SN2 character), depending on the reaction conditions and the structure of the ether. libretexts.org

Energetic Profiles of Transformation Pathways

A significant advantage of DFT calculations is the ability to compute the energetic profiles of reaction pathways. This involves determining the relative energies of reactants, transition states, intermediates, and products. The activation energy, which is the energy difference between the reactant and the transition state, is a crucial parameter that governs the reaction rate.

Similarly, for acid-catalyzed cleavage, DFT can map out the potential energy surface for different mechanistic possibilities. nih.gov This would involve calculating the energies of protonated intermediates, transition states for nucleophilic attack, and the final alcohol and alkyl halide products. By comparing the activation energies for different pathways, it is possible to predict the major reaction products under specific conditions.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT calculations for the Claisen rearrangement of this compound, based on typical values for similar reactions.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (this compound) | 0.0 | Ground state energy of the reactant |

| Transition State | +30.5 | Chair-like pericyclic transition state |

| Product (γ,δ-unsaturated aldehyde/ketone) | -15.2 | Ground state energy of the rearranged product |

Molecular Dynamics Simulations for Conformational and Tautomeric Studies

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and potential tautomeric equilibria. By simulating the motion of atoms and molecules, MD can reveal the preferred shapes and structural changes that a molecule like this compound might undergo.

While tautomerism is less common in simple ethers, computational studies can explore the possibility of proton transfer events, especially in the presence of catalysts or other reactive species. For the product of a Claisen rearrangement of this compound, which would be an unsaturated aldehyde or ketone, keto-enol tautomerism is a relevant process. MD simulations, particularly those combined with quantum mechanics (QM/MM methods), could be used to study the dynamics of this tautomerization, including the role of solvent molecules in facilitating proton transfer.

The following interactive table presents hypothetical results from a conformational analysis of this compound, illustrating the types of data that MD simulations could provide.

| Conformer | Relative Population (%) | Key Dihedral Angle (C-O-C-C) | Calculated Energy (kcal/mol) |

|---|---|---|---|

| Extended | 65 | 178° | 0.0 |

| Gauche 1 | 25 | 62° | +0.8 |

| Gauche 2 | 10 | -65° | +1.2 |

Theoretical Prediction and Analysis of Reaction Selectivity and Stereochemistry

Computational chemistry provides a powerful toolkit for predicting and analyzing the selectivity of chemical reactions, including regioselectivity and stereoselectivity. For reactions involving this compound, theoretical methods can offer valuable predictions about the likely outcomes.

In reactions where multiple products are possible, such as additions to the double bond of the 2-methylallyl group, computational models can predict the regioselectivity. By calculating the energies of the transition states leading to the different regioisomers, the preferred reaction pathway can be identified. For example, in a hydroboration-oxidation reaction, DFT could be used to determine whether the hydroxyl group adds to the more or less substituted carbon of the double bond.

Stereochemistry is a critical aspect of many organic reactions. For the Claisen rearrangement of this compound, the reaction proceeds through a cyclic transition state, and the stereochemistry of the starting material can influence the stereochemistry of the product. If the allylic ether contained a chiral center, computational models could predict the diastereoselectivity of the rearrangement by comparing the energies of the different diastereomeric transition states. rsc.org

Furthermore, in reactions where new stereocenters are formed, such as an asymmetric epoxidation of the double bond, theoretical calculations can help in understanding the origin of the observed stereoselectivity. By modeling the interaction of the substrate with a chiral catalyst, it is possible to identify the key steric and electronic factors that favor the formation of one enantiomer over the other. rsc.org These models can be used to rationalize experimental results and to design more selective catalysts.

The table below provides a hypothetical example of how computational methods could be used to predict the diastereoselectivity of a reaction involving a chiral derivative of this compound.

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (cis:trans) |

|---|---|---|

| Leading to cis-product | +25.3 | 1 : 15 |

| Leading to trans-product | +23.8 |

Q & A

How can the thermal decomposition kinetics of 1-(2-Methyl-allyloxy)-hexane be studied under controlled conditions?

Basic Research Question

To investigate thermal decomposition, a jet-stirred reactor (JSR) coupled with gas chromatography (GC) or mass spectrometry (MS) is recommended. The JSR allows precise control of temperature (e.g., 500–1100 K) and residence time, enabling speciation measurements of intermediates like aldehydes or radicals. Kinetic models can be validated against experimental data to identify key reaction pathways, such as C-O bond cleavage or allyloxy group rearrangements .

What solvent systems are optimal for extracting this compound from complex mixtures?

Basic Research Question

Hexane-based solvents are effective for non-polar extractions due to their low polarity and high volatility. Soxhlet extraction or liquid-phase partitioning can isolate the compound from plant matrices or reaction mixtures. Solvent efficiency should be validated via DPPH antioxidant assays or GC-MS purity checks, ensuring minimal co-extraction of polar impurities .

What spectroscopic methods are most effective for characterizing the structure of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the allyloxy group’s electron environment, while Fourier-Transform Infrared (FTIR) identifies ether (C-O-C) and alkene (C=C) bonds. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₂₀O), and X-ray crystallography (if crystalline) provides 3D structural validation .

How do isomer effects influence the combustion behavior of this compound compared to its structural analogs?

Advanced Research Question

Isomer branching (e.g., allyloxy vs. linear ethers) impacts flame propagation and pollutant formation. Laminar burning velocity experiments at varying pressures (1–10 atm) reveal differences in ignition delay and soot precursors. Computational models should incorporate isomer-specific rate constants for H-abstraction or peroxy radical pathways .

What safety protocols are critical when handling this compound in high-temperature experiments?

Basic Research Question

Use explosion-proof equipment, grounding to prevent static discharge, and fume hoods for ventilation. Personal protective equipment (PPE) includes nitrile gloves and face shields. Monitor for CNS depression (H336 hazard) and reproductive toxicity (H361) via workplace air sampling and biological exposure indices .

What are the challenges in synthesizing this compound with high purity, and how can they be addressed?

Advanced Research Question

Trace impurities (e.g., unreacted allyl bromide or hexanol) require fractional distillation or preparative GC. Purity verification via GC-FID with ≥99% peak area thresholds is essential. Storage under inert gas (N₂/Ar) prevents peroxide formation in ethers. Regulatory-grade solvents (e.g., HPLC-grade hexane) minimize side reactions .

How can computational chemistry aid in predicting the reactivity of this compound with nucleophilic agents?

Advanced Research Question

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model transition states for nucleophilic attacks on the allyloxy group. Solvent effects (e.g., polar aprotic vs. protic) are simulated via continuum models (SMD). Kinetic Monte Carlo (kMC) simulations predict reaction pathways for SN2 vs. elimination mechanisms .

What role does this compound play in the development of novel organic reaction pathways?

Advanced Research Question

The allyloxy group serves as a transient directing group in C-H activation reactions. For example, palladium-catalyzed coupling with aryl halides can form biaryl ethers. Mechanistic studies using deuterium labeling or in-situ IR spectroscopy track intermediates like π-allyl metal complexes .

How does the presence of the allyloxy group affect the physicochemical properties of this compound compared to non-allylated ethers?

Basic Research Question

The allyloxy group increases polarity (logP ~2.5 vs. ~3.5 for hexyl ethers) and lowers boiling point (~160°C vs. ~180°C for 1-hexyloxyhexane). Conformational analysis via rotational spectroscopy shows hindered rotation around the C-O bond, influencing solubility and vapor pressure .

What advanced chromatographic techniques are suitable for quantifying this compound in environmental samples?

Advanced Research Question

Two-dimensional gas chromatography (GC×GC-TOFMS) enhances separation from co-eluting hydrocarbons. For trace analysis, solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ppb. Method validation requires spike/recovery tests (85–115%) and matrix-matched calibration to address lipid interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.